2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26ClN3O4S and its molecular weight is 524.03. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Several studies have explored the antimicrobial properties of quinazoline derivatives, closely related to the specified compound. These compounds have shown potential in inhibiting bacterial and fungal growth. For instance, Desai et al. (2007) synthesized new quinazolines with significant antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, another study by Desai et al. (2011) focused on synthesizing clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents, further emphasizing the antimicrobial potential of such compounds (Desai, Dodiya, & Shihora, 2011).
Tyrosinase Inhibition and Antioxidant Properties
Dige et al. (2019) reported the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, demonstrating potent inhibition of tyrosinase enzyme and antioxidant capabilities. These findings suggest potential applications in areas like dermatology and anti-aging research (Dige et al., 2019).
Anticancer Activity
A study by Horishny et al. (2021) explored the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, revealing significant anticancer activity in certain leukemia cell lines. This indicates the potential of such compounds in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S/c1-2-3-4-13-31-26(34)22-12-9-19(25(33)29-16-21-6-5-14-35-21)15-23(22)30-27(31)36-17-24(32)18-7-10-20(28)11-8-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUVQDTWYSOPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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